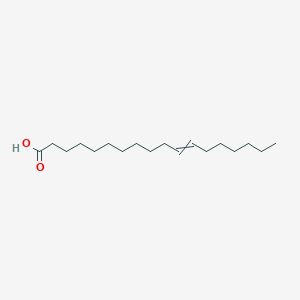

trans-Vaccenic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trans-Vaccenic acid: is a naturally occurring trans fatty acid and an omega-7 fatty acid. It is predominantly found in the fat of ruminants and in dairy products such as milk, butter, and yogurt . Its IUPAC name is (11E)-11-octadecenoic acid, and it was discovered in 1928 in animal fats and butter . This compound is known for its potential health benefits, including anticarcinogenic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Trans-Vaccenic acid can be synthesized through the partial hydrogenation of linoleic acid. This process involves the use of a catalyst, typically nickel, under controlled temperature and pressure conditions .

Industrial Production Methods: : Industrially, this compound is obtained from the fat of ruminants. The extraction process involves rendering the fat, followed by purification steps to isolate the fatty acid .

Analyse Des Réactions Chimiques

Types of Reactions: : Trans-Vaccenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other oxidizing agents under acidic or basic conditions.

Reduction: Hydrogen gas with metal catalysts like palladium or nickel.

Substitution: Alcohols or amines in the presence of acid or base catalysts.

Major Products

Oxidation: Shorter-chain fatty acids.

Reduction: Stearic acid.

Substitution: Esters or amides.

Applications De Recherche Scientifique

Nutritional and Immunological Applications

1. Enhancement of Anti-Tumor Immunity

Research indicates that dietary TVA can significantly improve the immune response against tumors. A study conducted by researchers at the University of Chicago demonstrated that TVA enhances the infiltration and activity of CD8+ T cells within tumors. These immune cells are vital for identifying and destroying cancer cells. The findings suggest that higher levels of TVA in the bloodstream correlate with improved responses to immunotherapy treatments in patients .

Mechanism of Action:

- TVA activates specific signaling pathways that promote CD8+ T cell proliferation and function.

- It antagonizes the GPR43 receptor, leading to enhanced activation of the cAMP-PKA-CREB pathway, which is crucial for T cell functionality .

2. Potential as a Dietary Supplement

Given its immunomodulatory effects, TVA is being explored as a dietary supplement to complement existing cancer therapies. The ability to reprogram T cell responses offers a novel approach to enhancing the efficacy of immunotherapies, potentially leading to better patient outcomes .

Case Studies

Case Study 1: Clinical Implications in Cancer Therapy

- Study Design: A cohort of cancer patients was monitored for circulating levels of TVA during their treatment regimen.

- Findings: Patients with elevated TVA levels exhibited a more robust anti-tumor response compared to those with lower levels. This suggests that dietary intake of TVA could be strategically used to enhance treatment efficacy .

Case Study 2: In Vitro Analysis

- Experimental Setup: Human and mouse CD8+ T cells were treated with TVA to assess changes in proliferation and apoptosis.

- Results: TVA-treated cells showed increased proliferation markers (Ki-67) and reduced apoptosis rates, indicating that TVA not only supports cell survival but also promotes active immune responses against tumors .

Data Overview

Future Research Directions

The emerging understanding of TVA's role in immune modulation opens several avenues for future research:

- Clinical Trials: Conducting controlled trials to evaluate the effectiveness of TVA as an adjunct therapy in various cancers.

- Mechanistic Studies: Further elucidating the molecular pathways through which TVA exerts its effects on immune cells.

- Dietary Guidelines: Investigating optimal dietary sources and amounts of TVA necessary for therapeutic benefits.

Mécanisme D'action

Trans-Vaccenic acid exerts its effects through several mechanisms:

Molecular Targets: It targets the G protein-coupled receptor GPR43, which is involved in immune modulation.

Pathways Involved: this compound antagonizes short-chain fatty acid agonists of GPR43, leading to the activation of the cAMP-PKA-CREB pathway.

Comparaison Avec Des Composés Similaires

Similar Compounds

Cis-Vaccenic acid: This isomer of trans-Vaccenic acid is found in Sea Buckthorn oil and has different biological properties.

Elaidic acid: Another trans fatty acid, but with different health implications and industrial uses.

Rumenic acid: A conjugated linoleic acid derived from this compound, known for its anticarcinogenic properties.

Uniqueness: : this compound is unique due to its specific health benefits, particularly its potential to improve immune responses and its anticarcinogenic properties .

Propriétés

Formule moléculaire |

C18H34O2 |

|---|---|

Poids moléculaire |

282.5 g/mol |

Nom IUPAC |

octadec-11-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20) |

Clé InChI |

UWHZIFQPPBDJPM-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O |

SMILES canonique |

CCCCCCC=CCCCCCCCCCC(=O)O |

Synonymes |

11-octadecenoic acid 11-octadecenoic acid, (E)-isomer trans-vaccenic acid vaccenic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.